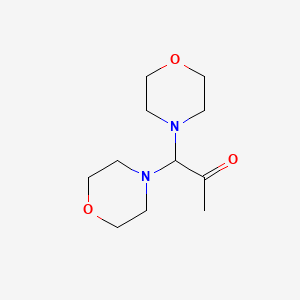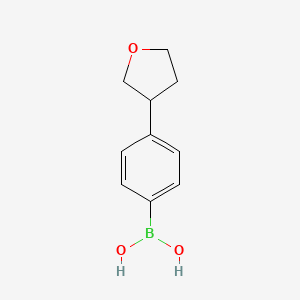![molecular formula C8H10N4 B12969514 2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12969514.png)
2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Trimethyl-1H-imidazo[4,5-b]pyrazine is a nitrogen-containing heterocyclic compound. This compound features a fused ring system consisting of an imidazole ring and a pyrazine ring, with three methyl groups attached at the 2, 5, and 6 positions. Nitrogen-containing heterocycles like this one are significant in various fields, including pharmaceuticals, organic materials, and bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-diaminopyridine with acetic anhydride followed by cyclization can yield imidazo[4,5-b]pyrazine derivatives . Another method involves the use of palladium-catalyzed amide coupling reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,6-Trimethyl-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the methyl groups or the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyrazine derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
2,5,6-Trimethyl-1H-imidazo[4,5-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold in organic synthesis and drug development.
Biology: This compound is used in the study of biological pathways and molecular interactions.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mécanisme D'action
The mechanism of action of 2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
2,5,6-Trimethyl-1H-imidazo[4,5-b]pyrazine can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine: This compound has a similar fused ring system but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrazine: Another related compound with a different ring fusion pattern.
These similar compounds share some chemical properties and applications but differ in their specific structures and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C8H10N4 |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C8H10N4/c1-4-5(2)10-8-7(9-4)11-6(3)12-8/h1-3H3,(H,9,10,11,12) |
Clé InChI |
NLZDZRZVLVEXAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C(=N1)NC(=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B12969465.png)
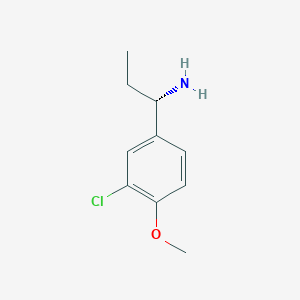
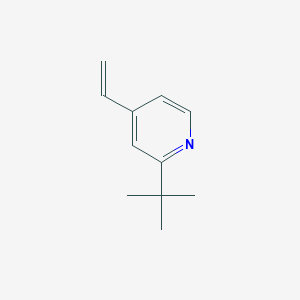
![2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine](/img/structure/B12969485.png)
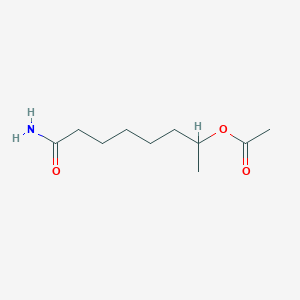


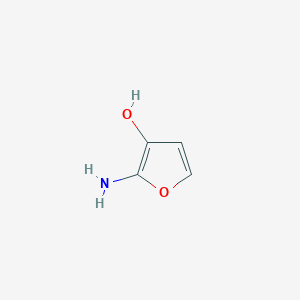
![2-Acetylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12969503.png)

